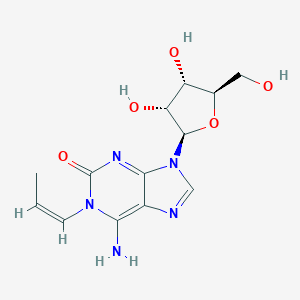

1-Allylisoguanosine

Description

Significance of Nucleosides as Molecular Probes and Precursors in Biological Systems

Nucleosides, the fundamental building blocks of DNA and RNA, and their analogues are invaluable assets in molecular biology, biotechnology, and pharmacology. researchgate.netwikipedia.org Beyond their primary role in genetics, modified nucleosides are frequently employed as molecular probes to investigate the structure, dynamics, and function of proteins and nucleic acids. researchgate.netcore.ac.uk These chemical tools can be designed to report on microenvironmental changes, such as polarity, or to act as reporters for enzymatic activity. researchgate.netresearchgate.net

For instance, nucleobase-modified analogues are used as mechanistic probes to study the activity and fidelity of DNA polymerases during replication. sharkpapers.com By replacing functional groups involved in standard hydrogen bonding, researchers can evaluate the contributions of molecular shape, size, and other interactions to biological processes. sharkpapers.com Furthermore, fluorescently modified purine (B94841) nucleosides serve as powerful probes for detecting specific nucleic acid sequences and studying structural dynamics. researchgate.net These compounds are essential for exploring the complexities of genomes, investigating signal transduction pathways, and advancing biotechnological applications. iucr.org

Overview of Non-Canonical Nucleosides and Their Structural Diversity

The chemical information content of DNA and RNA is extended by the presence of modified, or non-canonical, nucleosides. qmul.ac.uk While the four canonical bases provide the primary genetic script, nature and science have introduced a vast structural diversity through chemical modification. qmul.ac.ukicm.edu.pl These modifications can occur at various positions on the purine or pyrimidine (B1678525) base, such as the C8 position of purines or the C5 position of pyrimidines. bibliotekanauki.pl

Positioning of 1-Allylisoguanosine within the Landscape of Uncommon Purine Nucleoside Research

The investigation into this compound (a-iG) is situated within a specific subfield of medicinal chemistry focused on the development of adenosine (B11128) receptor agonists. researchgate.netmedkoo.com Researchers have synthesized and studied various N1-substituted uncommon purine nucleosides, including this compound and its counterparts like doridosine (B12297864) (1-methyl-isoguanosine), as potential therapeutic agents. medkoo.com The primary goal of this research is to understand the structure-activity relationship of these compounds, which may exhibit effects such as smooth muscle relaxation or negative chronotropic (heart rate slowing) activities. medkoo.com

The rationale for studying N1-substituted isoguanosine (B3425122) derivatives stems from their structural similarity to adenosine, allowing them to interact with adenosine receptors. researchgate.net A hydrophobic domain has been identified in the adenosine receptor that binds to substituents at the N6-position of adenosine; N1-substituted isoguanosines are designed to probe similar interactions. researchgate.net The research positions this compound as a tool to explore how specific chemical modifications, like the N1-allyl group, influence binding affinity and conformational flexibility, thereby providing insights that could aid in the design of more potent and selective drugs. researchgate.net The study of such uncommon nucleosides also contributes to the broader interest in using modified bases to expand the genetic alphabet or to recognize specific base pairs in nucleic acid triplexes. researchgate.net

Research Objectives and Scope of Academic Inquiry into this compound

The principal research objective for the academic inquiry into this compound was to elucidate its three-dimensional molecular structure and relate this structure to its biological activity as an adenosine receptor agonist. researchgate.netmedkoo.com A key study aimed to determine the X-ray crystal structure of this compound at atomic resolution to identify the specific structural and functional motifs that govern its interaction with these receptors. researchgate.netmedkoo.com

The scope of the investigation included:

Synthesis: The chemical synthesis of this compound and related N1-substituted purine nucleosides. medkoo.com

Biological Testing: The evaluation of these compounds as agonists for adenosine receptors, which included measuring their binding affinity (Ki). researchgate.netmedkoo.com For this compound, the reported Ki value towards the A₁ adenosine receptor was 6.5 x 10⁻⁸ M. researchgate.net

Structural Determination: The use of X-ray crystallography to solve the precise 3D structure of the molecule. medkoo.com

Conformational Analysis: A detailed analysis of the molecule's conformational flexibility, particularly regarding the sugar pucker of the ribose ring and the glycosyl torsion angle between the base and the sugar. researchgate.netmedkoo.com

A central finding from this inquiry was the discovery of "unusual conformational flexibility" in this compound. medkoo.com This flexibility suggested that the ribose portion of the molecule may not be a primary participant in receptor binding, a surprising insight that challenges previous assumptions and informs future drug design. researchgate.netmedkoo.com

Research Findings for this compound

The following data tables summarize key findings from the crystallographic and biological analysis of this compound.

Table 1: Crystallographic Data for this compound

This table details the structural parameters determined by X-ray crystallography. The presence of four independent molecules (A, B, C, D) within the asymmetric unit, each with distinct conformations, highlights the compound's flexibility. medkoo.com

| Parameter | Molecule A | Molecule B | Molecule C | Molecule D |

| Space Group | P1 | P1 | P1 | P1 |

| Ribose Pucker | C2'-exo | C2'-endo | C1'-exo | C2'-exo |

| Glycosyl Angle (χ) | anti | anti | anti | anti |

| Data sourced from Liaw et al., 1992. medkoo.com |

Table 2: Biological Activity of N1-Substituted Purine Nucleosides

This table compares the binding affinity of this compound to a related compound at the A₁ adenosine receptor.

| Compound | Ki (M) for A₁ Receptor |

| This compound | 6.5 x 10⁻⁸ |

| 1-Cyclopropyl-isoguanosine | 6.8 x 10⁻⁹ |

| Data sourced from Liaw et al., 1992. researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

140156-26-9 |

|---|---|

Molecular Formula |

C13H17N5O5 |

Molecular Weight |

323.3 g/mol |

IUPAC Name |

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-[(Z)-prop-1-enyl]purin-2-one |

InChI |

InChI=1S/C13H17N5O5/c1-2-3-17-10(14)7-11(16-13(17)22)18(5-15-7)12-9(21)8(20)6(4-19)23-12/h2-3,5-6,8-9,12,19-21H,4,14H2,1H3/b3-2-/t6-,8-,9-,12-/m1/s1 |

InChI Key |

GHRFOPVFWKOWEV-UEMXZQTKSA-N |

SMILES |

CC=CN1C(=C2C(=NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Isomeric SMILES |

C/C=C\N1C(=C2C(=NC1=O)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |

Canonical SMILES |

CC=CN1C(=C2C(=NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Synonyms |

1-allylisoguanosine |

Origin of Product |

United States |

Historical Trajectories and Seminal Research on 1 Allylisoguanosine

Early Synthetic Efforts and Initial Structural Characterization (e.g., 1992 studies by Liaw et al.)

The early 1990s marked a period of burgeoning interest in N-substituted nucleosides, driven by the quest for novel therapeutic agents. It was within this scientific milieu that 1-Allylisoguanosine was synthesized and subjected to rigorous structural analysis. A pivotal 1992 study by Liaw et al. stands out as a landmark in the scientific literature on this compound. This research detailed the synthesis of several new N1-substituted uncommon purine (B94841) nucleosides, including this compound. nih.gov

The primary goal of these synthetic efforts was to explore the structure-activity relationships of this class of compounds, particularly as agonists for adenosine (B11128) receptors. nih.gov The structural characterization of this compound was achieved through X-ray crystallography, a powerful technique that provides a three-dimensional map of the molecule's atomic arrangement. The study by Liaw et al. reported the successful determination of the crystal structure of this compound at atomic resolution. nih.gov

The crystallographic data revealed that this compound crystallizes in the P2(1) space group. A particularly noteworthy finding was the presence of four independent molecules per asymmetric unit, each exhibiting a different conformation. This observation was a clear early indicator of the compound's inherent conformational flexibility. All four independent molecules were found to adopt an anti glycosyl torsion angle, a common feature in many nucleosides. The purine base of this compound was determined to exist predominantly in the keto tautomer form. A detailed examination of the bond distances within the isoguanine (B23775) base revealed that the average N1-C2 bond distance was 1.42 Å, a value significantly longer than the 1.375 Å observed in the guanine (B1146940) base. nih.gov

Foundational Investigations into Conformational Flexibility and Molecular Architecture

The initial structural characterization of this compound laid the groundwork for a deeper understanding of its conformational flexibility, a feature that would become a defining characteristic of this molecule. The 1992 study by Liaw et al. was instrumental in highlighting this unusual degree of flexibility, particularly within the ribose sugar moiety. nih.gov

The presence of four independent molecules with different conformations in the crystal structure was a direct manifestation of this flexibility. While all four molecules maintained an anti glycosyl torsion angle, their ribose rings exhibited three distinct puckers: C2'-exo, C2'-endo, and C1'-exo. This variation in sugar pucker within a single crystal structure was a surprising and significant finding. It suggested that the energy barriers between these different conformations were relatively low, allowing the molecule to readily adopt various shapes. nih.gov

This inherent flexibility of the ribose ring in this compound and other N1-substituted uncommon purine nucleosides led to a crucial hypothesis: the ribose moiety may not play a direct role in the binding of the nucleoside to its target receptors, such as adenosine receptors. nih.gov This was a departure from the often-held assumption that the entire nucleoside structure, including the sugar, contributes to receptor binding. The idea that the purine base might be the primary determinant of binding, with the flexible sugar acting as a scaffold, was a significant conceptual advance.

Evolution of Research Focus: From Structural Elucidation to Molecular Interactions

The foundational work on the structure of this compound was part of a broader evolution in the study of nucleoside analogues. Initially, the primary focus of research was on the synthesis of novel compounds and the elucidation of their three-dimensional structures. This was a necessary first step to understand the basic molecular architecture of these compounds. The detailed crystallographic data provided by studies like that of Liaw et al. were crucial in this phase. nih.gov

However, the discovery of unusual features, such as the conformational flexibility of this compound, prompted a shift in research focus. Scientists began to ask more nuanced questions about how these structural features influenced the way these molecules interact with biological targets. The research, therefore, evolved from a static view of molecular structure to a more dynamic understanding of molecular interactions.

The surprising flexibility observed in the ribose ring of this compound and its analogues suggested that a simple "lock-and-key" model of receptor binding might be insufficient. nih.gov Instead, it pointed towards a more complex "induced-fit" or conformational selection model, where the flexible nucleoside could adapt its shape to fit the binding site of a receptor, or where the receptor might preferentially bind to one of the many conformations adopted by the nucleoside. This shift in perspective spurred further research into the energetic landscapes of these molecules and the kinetics and thermodynamics of their interactions with proteins and other biological macromolecules. The initial structural work on this compound, therefore, served as a catalyst for a more sophisticated line of inquiry into the principles governing molecular recognition.

Comparative Historical Context with Related N-Substituted Nucleosides (e.g., 1-Allyl-Xanthosine, Doridosine)

The scientific understanding of this compound is enriched when placed in the comparative context of other N-substituted nucleosides that were being studied around the same time. Two such compounds, 1-Allyl-Xanthosine and Doridosine (B12297864) (1-methylisoguanosine), provide valuable points of comparison.

Advanced Synthetic Methodologies and Derivatization Strategies for 1 Allylisoguanosine

Chemical Synthesis of 1-Allylisoguanosine and Analogues

The synthesis of this compound and its analogues involves sophisticated chemical strategies, primarily focusing on the regioselective introduction of substituents and the construction of the purine (B94841) ring system. These methods are crucial for creating novel compounds for various research applications.

Regioselective Allylation Approaches for N1-Substitution

The selective alkylation at the N1 position of the purine ring is a significant challenge in the synthesis of this compound. Direct alkylation of guanosine (B1672433) derivatives often leads to a mixture of N1 and N7-alkylated products. To overcome this, researchers have developed methods that utilize protecting groups to direct the alkylation to the desired nitrogen.

One effective strategy involves the use of an N,N-dialkyl amidine group to protect the exocyclic amino group of guanosine derivatives. This protection scheme has been shown to favor alkylation at the N1 position. lookchem.comresearchgate.nettandfonline.com For instance, under Mitsunobu reaction conditions or in the presence of electrophilic alkylating agents, guanosine derivatives protected with an N,N-dialkyl amidine at the N2 position undergo selective alkylation on the N1 nitrogen of the purine base. researchgate.nettandfonline.com This regioselectivity is attributed to the electronic influence of the amidine protecting group. lookchem.com

Another approach to achieve N9-selectivity in the alkylation of purines is the Mitsunobu reaction with various alcohols, which provides a convenient method for synthesizing carbocyclic or acyclic guanosine analogs. researchgate.net However, in many cases, a mixture of N9 and N7 alkylated isomers is formed, with the desired N9 isomer being predominant. researchgate.net Understanding the role of acid catalysts in the coupling reaction of diacetylguanine with appropriate reagents has also been instrumental in overcoming the challenge of regioselective functionalization of guanine (B1146940). capes.gov.br

The synthesis of N1-substituted purine nucleosides, such as 1-allyl-isoguanosine and 1-allyl-xanthosine, has been accomplished and their structures confirmed by X-ray crystallography to understand structure-activity relationships. researchgate.netiucr.orgicm.edu.pl

Methodological Advancements in Purine Nucleoside Synthesis

Recent advancements in the synthesis of purine nucleosides have focused on improving efficiency, and sustainability, and enabling the creation of diverse analogues. numberanalytics.comrsc.org These methods include both novel synthetic routes and the refinement of existing techniques.

A significant development is the synthesis of isoguanosine (B3425122) from guanosine by exchanging the C2 amino and C6 carbonyl groups, offering a reproducible and efficient multi-step method. rsc.org Another approach involves the diazotization of 2,6-diaminopurine (B158960) riboside with sodium nitrite (B80452) and acetic acid, which provides a simple and convenient method for the large-scale synthesis of high-purity isoguanosine and its derivatives. researchgate.netnih.gov The synthesis of isoguanine (B23775), the base component of isoguanosine, can also be achieved by constructing the nitrogen heterocycle with aminoimidazole carboxamide.

Biocatalytic and chemoenzymatic methods are emerging as powerful alternatives to traditional chemical synthesis for producing nucleoside analogues. tandfonline.commdpi.com These enzymatic approaches offer high regio- and stereoselectivity under mild reaction conditions, often leading to higher yields in one-pot reactions. tandfonline.commdpi.com For example, nucleoside phosphorylases can be used to catalyze the reversible phosphorolysis of nucleosides, allowing for the incorporation of alternative nucleobases. tandfonline.com

Furthermore, advancements in synthetic chemistry platforms, in conjunction with an understanding of biosynthetic pathways, are paving the way for the synthesis of complex purine nucleoside antibiotics. nih.gov The development of new reagents and the optimization of reaction conditions through methodologies like design of experiments (DoE) have also contributed to improved yields and reduced costs in purine synthesis. numberanalytics.com

Derivatization Techniques for Enhanced Research Applications

Derivatization of this compound is essential for various research applications, including analytical detection, spectroscopic studies, and as a precursor for further chemical modifications. These techniques modify the chemical structure of the molecule to enhance its properties for specific experimental needs.

Strategies for Analytical Derivatization (e.g., Silylation for GC/MS Analysis)

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile compounds. nih.govnih.gov However, nucleosides like this compound are generally non-volatile and require chemical derivatization to increase their volatility and thermal stability for GC-MS analysis. gcms.czmcmaster.ca

Silylation is the most common derivatization method for nucleosides, involving the replacement of active hydrogens in hydroxyl and amino groups with a trimethylsilyl (B98337) (TMS) group. gcms.czchemcoplus.co.jp This process reduces the polarity of the compound and minimizes hydrogen bonding, making it more volatile and suitable for GC analysis. gcms.czchemcoplus.co.jp Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are effective for this purpose. gcms.cz

While silylation is widely used, it has limitations, including the potential for poor reproducibility and instability of the derivatives. nih.govnih.gov An alternative is alkylation, which has shown better analytical performance for certain classes of compounds. nih.govnih.gov For liquid chromatography-mass spectrometry (LC-MS), derivatization with reagents like tert-butyldimethylsilyl (TBDMS) can be employed to improve chromatographic and mass spectrometric properties. mcmaster.ca

| Derivatization Technique | Reagent(s) | Purpose | Analytical Method |

| Silylation | BSTFA, TMCS | Increase volatility and thermal stability | GC-MS |

| Alkylation | Methyl Chloroformate (MCF) | Increase volatility | GC-MS |

| Silylation (TBDMS) | MBDSTFA | Enhance stability and provide characteristic mass spectra | GC-MS, LC-MS |

Functionalization for Spectroscopic Probes and Labeling Studies

Functionalizing this compound with spectroscopic probes allows for the study of its interactions and localization within biological systems. This often involves the introduction of fluorescent or "clickable" side chains.

Isoguanine and its derivatives can be functionalized for applications in bioconjugation through click chemistry. For instance, 8-aza-7-deazaisoguanosine derivatives have been synthesized with clickable side chains, such as octadiynyl groups, which can react with azido-pyrenes. acs.org This allows for the attachment of fluorescent tags for detection.

The synthesis of 8-aza-7-deaza-2'-deoxyisoguanosine derivatives functionalized with fluorescent pyrene (B120774) or benzofuran (B130515) sensor tags has been reported. acs.org The photophysical properties of these compounds, including fluorescence and solvatochromism, were characterized, demonstrating their potential for use in fluorescence detection for diagnostic and therapeutic purposes. acs.org The introduction of a carboxylic acid group can also be explored for bioconjugation with fluorescent amines. researchgate.net Guanosine and isoguanosine derivatives can self-assemble into supramolecular structures, and the functionalization of these building blocks is crucial for creating functional devices. sci-hub.sersc.org

Preparation of Precursors for Further Chemical Modifications

The synthesis of this compound often proceeds through intermediates that can serve as precursors for a variety of other chemical modifications. These precursors are key to creating a diverse library of analogues for structure-activity relationship studies and other research.

The protection of the sugar moiety and the exocyclic amino group of the purine base is a common strategy to create precursors for regioselective modifications. For example, the use of formamidine (B1211174) protecting groups for the N2 position of isoguanosine stabilizes the glycosidic linkage, which is otherwise susceptible to cleavage under acidic conditions. glenresearch.com The O2 position of isoguanosine can be protected with groups like diphenylcarbamoyl, which is labile under standard deprotection conditions. glenresearch.com

The synthesis of isoguanosine derivatives often starts from more readily available purine nucleosides. For example, a reproducible method for synthesizing isoguanosine from guanosine involves the protection of the sugar via selective acetylation as an initial step. rsc.org Halogenated purine nucleosides can also serve as versatile precursors. For instance, 8-aza-7-deaza-7-iodo-2'-deoxyisoguanosine can be functionalized at the 7-position through Sonogashira and Suzuki-Miyaura cross-coupling reactions. acs.org

Conformational Dynamics and High Resolution Structural Analysis of 1 Allylisoguanosine

Single-Crystal X-ray Diffraction Studies of 1-Allylisoguanosine

High-resolution crystal structure analysis of a DNA dodecamer containing 2'-deoxyisoguanosine (iG) paired with thymidine revealed that iG can adopt different conformations, suggesting the presence of more than one tautomer. nih.gov A detailed study on 8-ethynyl-2'-deoxyisoguanosine demonstrated the coexistence of two distinct tautomers, the N1-H and N3-H forms, within the same crystal unit cell. nih.gov This finding is significant as it was the first X-ray analysis to report two different tautomeric forms of a nucleoside co-crystallizing and forming a purine-purine base pair. nih.gov It is plausible that this compound would also exhibit such tautomeric equilibria in its crystalline state, likely involving the keto-enol or different amino-imino forms, which would be crucial for its interaction patterns.

| Compound | Observed Tautomers in Crystal | Significance |

| 2'-deoxyisoguanosine | Evidence of multiple conformations (likely keto and enol forms) when paired with Thymidine. nih.gov | Suggests conformational flexibility that may explain facile incorporation of T opposite iG during replication. nih.gov |

| 8-ethynyl-2'-deoxyisoguanosine | Coexistence of N1-H and N3-H tautomers in the unit cell. nih.gov | First example of two tautomers of a nucleoside co-crystallizing to form a purine-purine pair. nih.gov |

The sugar ring, typically a furanose ring in nucleosides, is not planar and adopts a puckered conformation. gatech.edu These conformations are described by a pseudorotation phase angle (P), with the most common forms being C2'-endo (often found in B-DNA) and C3'-endo (characteristic of A-DNA and RNA). leibniz-fli.degatech.edu

In the crystal structure of 8-ethynyl-2'-deoxyisoguanosine, both of its observed tautomers adopt a syn conformation around the glycosidic bond. nih.gov This conformation is stabilized by an intramolecular hydrogen bond between the base and the 5'-OH group of the sugar. nih.gov The sugar pucker for both tautomers was identified as a C2'-endo-C3'-exo twist (S-type). nih.gov While a correlation between the glycosidic torsion angle and sugar pucker is often observed, it is not a universal rule. nih.gov For this compound, an X-ray diffraction study would precisely determine these parameters and how the allyl group at the N1 position influences the preferred conformation.

| Structural Parameter | Description | Common Forms | Example (8-ethynyl-2'-deoxyisoguanosine) nih.gov |

| Glycosidic Torsion Angle (χ) | Rotation around the N-C1' bond, defining the base orientation relative to the sugar. qmul.ac.uk | syn, anti leibniz-fli.de | syn |

| Sugar Pucker | The out-of-plane conformation of the five-membered sugar ring. gatech.edu | C2'-endo (S-type), C3'-endo (N-type) leibniz-fli.de | C2'-endo-C3'-exo twist (S-type) |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. mdpi.comrsc.org These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, dictate the stability and physical properties of the crystal. mdpi.comumons.ac.be The analysis of these interactions provides insight into how molecules recognize and assemble with each other. rsc.org

Solution-State Conformational Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides a static picture of a molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. copernicus.orgcopernicus.org For flexible molecules like this compound, NMR can characterize the ensemble of conformations that exist in equilibrium. copernicus.orgnih.gov

Key NMR parameters such as chemical shifts, scalar couplings (J-couplings), and Nuclear Overhauser Effects (NOEs) provide information about torsional angles and internuclear distances. copernicus.org This allows for the determination of the preferred sugar pucker, the orientation around the glycosidic bond, and the conformation of the exocyclic groups in solution. nih.gov

NMR studies can reveal whether a molecule exists as a single, dominant conformer or as a mixture of several conformers that are rapidly interconverting. copernicus.org For example, in some cases, ¹H NMR signals may broaden if the molecule undergoes exchange dynamics on the millisecond timescale, whereas sharp signals can indicate either a single pre-organized conformation or fast equilibrium between multiple conformers. copernicus.org A comprehensive NMR analysis of this compound would thus provide crucial data on its conformational preferences and flexibility in an aqueous environment, which is more representative of physiological conditions.

Theoretical and Computational Investigations of this compound

Computational chemistry offers valuable tools to complement experimental data and provide deeper insights into the structural and energetic properties of molecules. nih.govresearchgate.net Theoretical methods can be used to model molecular geometries, predict spectroscopic properties, and explore potential energy surfaces. researchgate.net

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. github.iojussieu.fr It has become a widely used tool in chemistry and biology due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net

For this compound, DFT calculations can be employed to determine its lowest energy conformation (ground state geometry). By systematically exploring the rotational energy barriers around key bonds, such as the glycosidic bond and bonds within the allyl group, DFT can map out the conformational landscape of the molecule. These calculations can predict the relative energies of different tautomers and conformers, helping to rationalize the experimental findings from X-ray and NMR studies. nih.gov Furthermore, DFT can compute various properties, including vibrational frequencies and NMR chemical shifts, which can then be compared with experimental spectra to validate the computed structures. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations of Conformational Ensembles

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed insights into the conformational landscape of biomolecules. nih.govfrontiersin.orgbiorxiv.org By simulating the interactions between atoms over time, MD can reveal the different conformations that a molecule like this compound can adopt in solution, offering a dynamic perspective that complements static experimental structures.

The conformational ensemble of this compound is expected to be rich, influenced by the flexibility of the ribose sugar, the rotation around the glycosidic bond, and the orientation of the N1-allyl group. High-resolution crystal structure data has revealed that even in the solid state, this compound exhibits significant conformational flexibility. In a crystal structure analysis, four independent molecules of this compound were observed in the asymmetric unit, each displaying a distinct conformation. All four conformers adopt an anti conformation around the glycosidic bond. However, they differ in the pucker of the ribose ring, exhibiting three distinct states: C2'-exo, C2'-endo, and C1'-exo. This experimental observation underscores the inherent flexibility of the molecule.

An MD simulation would allow for the characterization of the population distribution of these and other possible conformers in a solution environment. Key dihedral angles, such as those defining the ribose pucker and the glycosidic torsion angle (χ), would be monitored throughout the simulation to map the accessible conformational space. The results of such simulations could be summarized in a table detailing the major conformational states and their predicted populations.

Table 1: Experimentally Observed Conformations of this compound in the Solid State

| Parameter | Molecule 1 | Molecule 2 | Molecule 3 | Molecule 4 |

| Glycosidic Torsion (χ) | anti | anti | anti | anti |

| Ribose Pucker | C2'-exo | C2'-endo | C1'-exo | C2'-endo |

This table is based on the principle of conformational diversity observed in crystallographic studies of N1-substituted purine (B94841) nucleosides and represents a hypothetical distribution that could be explored by MD simulations.

Quantum Chemical Studies of Tautomeric Equilibria

Quantum chemical calculations are a fundamental tool for investigating the electronic structure and relative stability of different molecular forms, such as tautomers. nih.govorientjchem.orgnih.gov For a molecule like this compound, which can exist in different tautomeric forms, these computational methods can predict the most stable tautomer under various conditions and provide insights into the factors governing the tautomeric equilibrium.

Isoguanosine (B3425122) and its derivatives can theoretically exist in several tautomeric forms, primarily the keto-amino and enol-imino forms. While specific quantum chemical studies on this compound are not extensively documented, research on the parent molecule, isoguanosine, and related analogs provides a strong basis for understanding its tautomeric preferences.

Studies employing spectroscopic methods and quantum chemical calculations on isoguanosine have shown that the keto-amino tautomer is the predominant form in aqueous solutions. nih.gov The stability of the keto form in polar, protic solvents is attributed to favorable hydrogen bonding interactions with water molecules. In contrast, in non-polar solvents, the enol-imino form can be significantly populated. nih.gov

Quantum chemical methods, such as Density Functional Theory (DFT), are well-suited to model the tautomeric equilibrium of this compound. orientjchem.org These calculations would involve optimizing the geometry of each tautomer and calculating their relative energies in the gas phase and in different solvent environments using continuum solvent models. The results would provide a quantitative measure of the relative stability of the tautomers and the equilibrium constants for their interconversion.

The primary tautomeric equilibrium for this compound is between the N1-H, 2-keto, 6-amino form and the 2-enol, 6-imino form. The presence of the allyl group at the N1 position is not expected to fundamentally alter the intrinsic tautomeric preference of the isoguanine (B23775) core, although it may have minor electronic effects.

Table 2: Predicted Tautomeric Forms of this compound and Their Relative Stabilities

| Tautomeric Form | Structure | Predicted Predominance in Aqueous Solution | Predicted Predominance in Non-Polar Solvents |

| Keto-amino | High | Lower | |

| Enol-imino | Low | Higher |

This table is illustrative and based on the known tautomeric behavior of isoguanosine. The actual equilibrium for this compound would be quantified by specific quantum chemical calculations.

Molecular Recognition and Ligand Receptor Interactions of 1 Allylisoguanosine

Agonistic Activities at Adenosine (B11128) Receptors

1-Allylisoguanosine has been synthesized and evaluated as an agonist for adenosine receptors (ARs), which are G protein-coupled receptors classified into A₁, A₂A, A₂B, and A₃ subtypes. nih.govmdpi.comsigmaaldrich.comwikipedia.org These receptors are crucial in modulating a wide array of physiological processes, and their activation by agonists can trigger effects such as reduced heart rate and muscle relaxation. nih.govacs.orgfrontiersin.org N1-substituted isoguanosine (B3425122) derivatives, including this compound, have been explored for their therapeutic potential, with some analogs demonstrating potent and selective agonist activity, particularly at the A₁ adenosine receptor. rsc.orgcore.ac.uk For instance, the related compound 1-cyclopropyl-isoguanosine shows a high affinity for the A₁ receptor with a Kᵢ of 6.8 x 10⁻⁸ M and an A₂/A₁ specificity ratio of 347. core.ac.uk

In vitro receptor binding assays are standard methods used to determine the affinity of a ligand for its receptor, typically yielding values such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). unife.itpharmacologycanada.org These experiments are often conducted using purified receptor preparations or cell membranes expressing a specific receptor subtype. unipi.it While this compound has been tested as an agonist for adenosine receptors, detailed quantitative data from radioligand binding assays with purified receptor systems, such as specific Kᵢ or Bₘₐₓ values, are not extensively detailed in the available research literature. nih.govcore.ac.uk The characterization of its activity has been more qualitative, confirming its role as an agonist with effects like smooth muscle relaxation. nih.gov

Structure-activity relationship (SAR) studies on adenosine receptor agonists have identified key structural features that determine binding affinity and selectivity. researchgate.net For many potent A₁AR agonists, a critical interaction involves a hydrophobic substituent at the N⁶-position of the adenine (B156593) ring binding to a specific hydrophobic domain within the receptor. sigmaaldrich.comcore.ac.uk

In the case of N1-substituted isoguanosines like this compound, it is proposed that the hydrophobic group at the N1-position, such as the allyl group, occupies a spatial position nearly identical to that of the N⁶-substituent in adenosine derivatives. core.ac.uk This structural mimicry likely allows the N1-allyl group to engage with the same hydrophobic receptor pocket, which can explain the observed A₁-specific agonist activity for this class of compounds. core.ac.uk The synthesis and testing of various N1-substituted isoguanosine analogs have been a strategy to further probe this structure-activity correlation. rsc.org

Role of Conformational Flexibility in Receptor Binding Specificity

The three-dimensional structure and conformational dynamics of a ligand are critical determinants of its receptor binding specificity. unipi.itnih.gov X-ray crystallographic analysis of this compound has revealed an unusual degree of conformational flexibility. nih.govcore.ac.ukbibliotekanauki.plicm.edu.pl In its crystalline form, this compound exhibits four independent molecules within the asymmetric unit, each with a distinct conformation. nih.gov All four molecules maintain an anti glycosyl torsion angle, but their ribose rings display three different puckering modes. nih.gov This inherent flexibility suggests that the ribose moiety may not be a primary driver of the binding interaction with adenosine receptors, as the receptor might select a specific pucker from a range of available conformations or the interaction may be largely independent of the sugar's conformation. nih.govcore.ac.uk

| Parameter | Value / Observation |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Independent Molecules | 4 per asymmetric unit |

| Glycosyl Torsion Angle (χ) | anti conformation in all molecules |

| Observed Ribose Puckers | C2'-exo, C2'-endo, C1'-exo |

| Base Tautomerism | Predominantly in the keto form |

Interactions with Nucleic Acids and Oligonucleotide Systems

Beyond its role as a receptor ligand, the isoguanine (B23775) base of this compound has significant implications for the structure and stability of nucleic acids due to its distinct base-pairing properties.

Isoguanine (isoG), an isomer of guanine (B1146940), is a product of oxidative DNA damage and exhibits a strong potential for non-canonical base pairing. rsc.orgnih.govnih.govnih.gov While it can form a stable, Watson-Crick-like pair with isocytosine (B10225) (isoC), its tautomeric nature allows it to mis-pair with natural DNA bases. rsc.orgacs.orgresearchgate.net The keto-enol tautomerism of isoguanine is a key factor in its ability to form different hydrogen-bonding patterns, leading to mispairing with thymine (B56734) (or uracil) and other bases. rsc.org This ambiguous pairing ability is thought to be the source of its mutagenicity, as it can lead to the misincorporation of nucleotides during DNA replication. nih.gov Studies have shown that 2-hydroxyadenine (isoguanine) can pair with all four natural bases, contributing to various mutation types. nih.gov

The incorporation of isoguanosine into oligonucleotides has a context-dependent impact on their stability. When replacing canonical G-C pairs in RNA duplexes, iG-iC pairs are generally found to be stabilizing, with the degree of stabilization depending on the neighboring base pairs. acs.org

Conversely, the introduction of isoguanosine into a G-quadruplex structure, such as the thrombin binding aptamer (TBA), has a significant destabilizing effect. nih.govplos.org This destabilization is most pronounced when the substitution occurs within one of the G-tetrads, likely due to the disruption of the hydrogen bond network essential for the quadruplex core, which is caused by the altered arrangement of carbonyl and amino groups in isoguanosine compared to guanosine (B1672433). nih.govplos.org

In DNA duplexes, the unnatural isoG-isoC pair is as stable as a natural G-C pair. researchgate.net Furthermore, isoguanine is a potent inducer of parallel-stranded DNA duplexes, which are remarkably stable structures. nih.govnih.govacs.org The thermodynamic stability of duplexes containing isoguanine paired with natural bases has been studied, revealing an order of stability that often correlates with the misincorporation frequency by DNA polymerases. nih.gov

| Sequence Context | Base Pair (A•N) | ΔG°₃₇ (kcal/mol) | Relative Stability Order |

|---|---|---|---|

| 5'-GAC-3' | A•T | -2.5 | T > G > C >> A |

| A•G | -2.0 | ||

| A•C | -1.8 | ||

| A•A | -0.5 | ||

| 5'-TAA-3' | A•T | -1.5 | T > A > C > G |

| A•A | -1.1 | ||

| A•C | -1.0 | ||

| A•G | -0.9 |

Note: A represents 2-hydroxyadenine (isoguanine). ΔG°₃₇ values represent the free energy change for duplex formation at 37°C.*

Base Pairing in Damaged DNA Contexts (Analogies to Xanthine)

The integrity of the genetic code is under constant threat from various forms of DNA damage. One such damaging event is the deamination of purine (B94841) bases, which alters their hydrogen bonding capabilities and can lead to mutations if not repaired. The deamination of guanine, for instance, results in the formation of xanthine (B1682287). nih.govnih.gov This alteration is significant as it changes the base pairing properties of the affected nucleotide. nih.govnih.gov Xanthine, a highly promutagenic lesion, can ambiguously base pair with both cytosine and thymine. nih.govnih.gov This section explores the molecular recognition of this compound by drawing analogies to the base pairing behavior of xanthine in the context of damaged DNA.

The Promiscuous Base Pairing of Xanthine

When guanine undergoes deamination, its exocyclic amine group at the C2 position is replaced by a carbonyl group, yielding xanthine. nih.gov This change in the chemical structure modifies the hydrogen bond donor-acceptor pattern. In its keto tautomeric form, a repulsive interaction would be expected between the O2 of xanthine and the O2 of cytosine. nih.gov However, studies have shown that xanthine can adopt an O2-enol tautomeric form, which allows it to form three Watson-Crick-like hydrogen bonds with an incoming deoxycytidine triphosphate (dCTP) in the active site of DNA polymerase η. nih.govnih.gov This suggests a mechanism for accurate replication past this lesion. Conversely, xanthine can also form a wobble base pair with thymine, which can lead to G-to-A transition mutations. nih.gov

The ability of xanthine to exist in different tautomeric forms is crucial to its base-pairing behavior. The equilibrium between the keto and enol forms can be influenced by the local environment, such as the active site of a DNA polymerase. nih.gov The base pairing possibilities of xanthine are a key example of how a single lesion can have multiple mutagenic outcomes depending on the cellular context and the specific DNA polymerase involved.

| Pairing Partner | Xanthine Tautomer | Pairing Type | Significance |

|---|---|---|---|

| Cytosine | O2-enol | Watson-Crick-like (3 H-bonds) | Potentially correct bypass of the lesion. nih.govnih.gov |

| Cytosine | O2-keto | Repulsive interaction | Mispairing is less likely in this conformation. nih.gov |

| Thymine | Keto | Wobble | Leads to G-to-A transition mutations. nih.gov |

This compound as an Analog for Damaged DNA

This compound is a synthetic nucleoside analog that shares structural similarities with both isoguanosine and, by extension, can be used to model the behavior of damaged bases like xanthine. Isoguanosine itself is a structural isomer of guanosine, with the carbonyl and amino groups at the C6 and C2 positions, respectively, being swapped. The "1-allyl" designation indicates the presence of an allyl group attached to the N1 position of the purine ring.

The N1 position of guanine is typically involved in Watson-Crick base pairing with cytosine, acting as a hydrogen bond donor. The presence of the bulky allyl group at this position in this compound sterically hinders the formation of a standard Watson-Crick base pair. This blockage at the N1 position mimics certain aspects of DNA damage where the Watson-Crick edge of a base is modified or blocked.

In the context of mimicking xanthine, the hydrogen bonding pattern of the isoguanine base in this compound is particularly relevant. Isoguanine has a hydrogen bond donor (N1-H, blocked by the allyl group), an acceptor (N3), a donor (exocyclic N2-H), and an acceptor (C6-O). Xanthine, in its predominant keto form, has two carbonyl groups (acceptors) at C2 and C6, and two N-H groups (donors) at N1 and N3.

By analogy to the promiscuous pairing of xanthine, it can be hypothesized that this compound could form non-canonical base pairs within a DNA duplex. The remaining hydrogen bond donors and acceptors on the Hoogsteen and sugar edges of this compound would be available for pairing. For instance, it could potentially form a wobble-like pair with thymine or a reversed wobble pair with cytosine, utilizing the hydrogen bonding capabilities of its exocyclic amine and N3 position.

The study of such analogs is crucial for understanding the mechanisms by which DNA polymerases and repair enzymes recognize and process damaged DNA. By introducing a molecule like this compound into a DNA duplex, researchers can probe the geometric and electronic requirements of the enzymatic active sites that handle lesions.

| Pairing Partner | Proposed Pairing Motif | Analogous Xanthine Pair | Rationale |

|---|---|---|---|

| Thymine | Wobble-like pair | Xanthine-Thymine | The exocyclic amine of isoguanine and the N3 position could form hydrogen bonds with the carbonyl groups of thymine, similar to a wobble interaction. |

| Cytosine | Reversed Wobble or other non-canonical pair | Xanthine-Cytosine (mispair) | Given the blocked N1, pairing would rely on alternative hydrogen bonding sites, leading to a distorted geometry. |

| Guanine | Purine-purine mispair | - | Potential for steric clash, but could form hydrogen bonds via the Hoogsteen face. |

The exploration of this compound's interactions within a DNA helix provides valuable insights into the flexibility of the DNA double helix and the mechanisms that ensure the fidelity of genetic information transfer in the face of DNA damage.

Biochemical Mechanisms and Enzymatic Processing of 1 Allylisoguanosine

Substrate Specificity and Kinetic Analysis with Purine (B94841) Nucleoside-Metabolizing Enzymes

The interaction of 1-allylisoguanosine with purine nucleoside-metabolizing enzymes reveals important aspects of its biochemical behavior and potential metabolic fate. Purine nucleoside phosphorylases (PNPs) are key enzymes in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. rcsb.orgebi.ac.uk The substrate specificity of these enzymes is crucial in determining which nucleosides are processed.

Interactions with Purine Nucleoside Phosphorylases

Studies on purine nucleoside phosphorylases (PNPs) have shown that these enzymes, particularly from mammalian sources, are highly specific for purine nucleosides with a 6-keto group, such as inosine (B1671953) and guanosine (B1672433). rcsb.org Research on various substituted guanosine and inosine analogues has provided insights into the active site and binding requirements of PNP.

A critical finding is that modifications at the N-1 position of the purine ring can significantly impact substrate activity. For instance, 1-methylinosine (B32420) and 1-methylguanosine (B33566) are neither substrates nor inhibitors of mammalian PNP, which strongly suggests that the N-1 position is a crucial binding site for the enzyme. nih.gov Given that this compound possesses an allyl group at this N-1 position, it is highly probable that it is not a substrate for mammalian PNP. This substitution would sterically hinder the necessary interactions within the enzyme's active site.

| Enzyme Source | Natural Substrates | N-1 Substituted Analogs (e.g., 1-methylinosine) | Implication for this compound |

|---|---|---|---|

| Mammalian (e.g., Calf Spleen) | Inosine, Guanosine rcsb.org | Not a substrate or inhibitor nih.gov | Likely not a substrate due to N-1 allyl group. |

| Bacterial (e.g., E. coli) | Broader specificity including 6-oxopurine and 6-aminopurine ribonucleosides nih.gov | Good substrates nih.gov | Potentially a substrate. |

Investigation of Glycoside Hydrolase Resistance

Glycoside hydrolases (GHs) are a diverse group of enzymes that cleave glycosidic bonds. cazypedia.orgcazy.org Their role in the processing of nucleosides like this compound is another important consideration. The stability of the N-glycosidic bond in this compound towards enzymatic hydrolysis by GHs would determine its persistence in a biological system.

While direct studies on the resistance of this compound to specific glycoside hydrolases are limited, the general principles of GH function provide some insight. The substrate specificity of GHs is determined by the precise three-dimensional structure of their active site, which accommodates specific sugar moieties and aglycones. cazypedia.org The unusual structure of isoguanosine (B3425122), being an isomer of guanosine, along with the N-1 allyl substitution, may render it a poor substrate for many standard nucleoside hydrolases. rsc.org

The enzymatic processing of complex biomass by GHs often requires a cocktail of enzymes with different specificities. d-nb.info This highlights the challenge a single, modified nucleoside like this compound would pose to cellular enzymatic machinery. Without specific hydrolases that can recognize its unique structure, it is likely to exhibit a degree of resistance to cleavage.

Pathways of Intracellular Processing and Modification

Once inside a cell, this compound would be subject to various metabolic pathways. Its structural similarity to natural purine nucleosides suggests that it could interact with enzymes involved in purine metabolism. However, the N-1 allyl group is a significant modification that would likely alter its processing compared to endogenous nucleosides like guanosine or isoguanosine.

The biological activity of nucleoside analogues is often dependent on their phosphorylation to the corresponding mono-, di-, and triphosphates by cellular kinases. researchgate.net The resulting nucleotide analogues can then interact with a range of cellular machinery. The efficiency of the initial phosphorylation step by nucleoside kinases is a critical determinant of the biological activity of many nucleoside analogues. The unique structure of this compound, particularly the N-1 substitution, could influence its recognition and phosphorylation by these kinases.

Influence on Nucleotide Pool Homeostasis

The balance of intracellular nucleotide pools is tightly regulated and essential for normal cellular function. The introduction of a synthetic nucleoside analogue like this compound has the potential to perturb this homeostasis. If this compound or its phosphorylated derivatives inhibit enzymes involved in de novo purine synthesis or salvage pathways, it could lead to an imbalance in the levels of endogenous nucleotides. For instance, many modified purines and their nucleosides are known to act as antimetabolites by interfering with these crucial pathways. psu.edu

Modulation of G-Protein Coupled Receptor (GPCR) Signaling Pathways through Isoguanosine Derivatives

Isoguanosine and its derivatives have been investigated for their ability to interact with G-protein coupled receptors (GPCRs), a large family of transmembrane receptors that play a critical role in cellular signaling. ebi.ac.ukebi.ac.uk Guanosine itself has been shown to activate specific GPCRs in the brain, distinct from the well-characterized adenosine (B11128) receptors. nih.gov

Cellular Biology Studies Involving 1 Allylisoguanosine

Analysis of Cellular Uptake and Intracellular Distribution in Cultured Cell Lines

The cellular uptake of nucleoside analogs is a critical determinant of their biological activity. For a compound like 1-allylisoguanosine, cellular entry would likely be mediated by nucleoside transporters, which are responsible for the influx of natural purines and pyrimidines. The efficiency of this uptake can vary significantly between different cell lines, depending on the expression levels of various transporter proteins.

Once inside the cell, the distribution of this compound would be influenced by its chemical properties. The presence of the allyl group may affect its affinity for intracellular components compared to its parent compound, isoguanosine (B3425122). It is hypothesized that this compound would primarily localize in the cytoplasm, where the machinery for purine (B94841) metabolism resides. Advanced microscopy techniques, such as fluorescence microscopy with a labeled analog, would be necessary to visualize its precise subcellular distribution.

Investigation of Intracellular Conversion and Activation Pathways

For many nucleoside analogs to exert a biological effect, they must be converted into their corresponding nucleotide forms. This activation is typically carried out by intracellular kinases. In the case of this compound, it is plausible that it serves as a substrate for adenosine (B11128) kinase or other nucleoside kinases, leading to the formation of this compound monophosphate.

Subsequent phosphorylation events could potentially yield di- and triphosphate derivatives. These activated forms are often the primary mediators of the compound's cellular effects, as they can compete with natural nucleotides for incorporation into nucleic acids or for binding to enzymes involved in cellular signaling. The metabolic fate of this compound would be a key area of investigation to understand its mechanism of action.

Effects on Cellular Growth and Proliferation in Controlled Research Models

The impact of nucleoside analogs on cell growth is a cornerstone of their study, particularly in the context of cancer research. By interfering with the synthesis of DNA and RNA, or by disrupting cellular signaling, these compounds can inhibit cell proliferation. The antiproliferative effects of this compound would need to be evaluated across a panel of cancer cell lines to determine its potency and selectivity.

Data from such studies are typically presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%. A hypothetical data table illustrating potential findings is presented below.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| HeLa | Cervical Cancer | 15.2 |

| A549 | Lung Cancer | 22.5 |

| MCF-7 | Breast Cancer | 18.9 |

| Jurkat | T-cell Leukemia | 8.7 |

These values would be determined through standardized cell viability assays, such as the MTT or MTS assay, following treatment with varying concentrations of this compound over a defined period.

Impact on Gene Expression and Cellular Signaling Cascades Related to Purine Metabolism

Purine metabolism is a tightly regulated process, and the introduction of a purine analog can lead to significant perturbations in the expression of genes involved in this pathway. For instance, the cell might upregulate the expression of enzymes involved in the salvage pathway in an attempt to compensate for the effects of the analog.

Furthermore, activated forms of this compound could potentially interfere with cellular signaling cascades that are dependent on purine nucleotides, such as those involving cyclic adenosine monophosphate (cAMP) or guanosine (B1672433) triphosphate (GTP). To investigate these effects, researchers would employ techniques like quantitative real-time PCR (qRT-PCR) to measure changes in gene expression and western blotting to assess the phosphorylation status of key signaling proteins.

A summary of potential gene expression changes in response to this compound treatment is hypothesized in the table below.

| Gene | Function in Purine Metabolism | Predicted Change in Expression |

| HPRT1 | Hypoxanthine-guanine phosphoribosyltransferase | Upregulation |

| ADA | Adenosine deaminase | Downregulation |

| PNP | Purine nucleoside phosphorylase | No significant change |

| GART | Phosphoribosylglycinamide formyltransferase | Downregulation |

These predicted changes reflect a cellular response aimed at mitigating the effects of a foreign purine analog by enhancing salvage pathways and reducing de novo synthesis.

Advanced Analytical and Spectroscopic Methodologies in 1 Allylisoguanosine Research

High-Resolution X-ray Diffraction and Crystallography for Atomic-Level Structure

High-resolution X-ray diffraction is a cornerstone technique for elucidating the precise three-dimensional atomic arrangement of molecules in a crystalline state. wikipedia.orgnih.gov This method has been successfully applied to determine the crystal structure of 1-allylisoguanosine (a-iG), providing critical insights into its molecular geometry and intermolecular interactions. nih.gov

The X-ray crystal structure of this compound was determined at atomic resolution, with the structure being solved by direct methods and refined using a full-matrix least-squares procedure. nih.gov The crystallographic parameters for this compound are detailed in the table below. nih.gov

Notably, the crystal structure of this compound reveals the presence of four independent molecules within the asymmetric unit, each adopting a different conformation. nih.gov This observation underscores the compound's significant conformational flexibility. nih.gov All four molecules exhibit an anti glycosyl torsion angle, a common feature for many nucleosides. However, they display three distinct ribose puckers: C2'-exo, C2'-endo, and C1'-exo. nih.gov This contrasts with the related compound 1-allyl-xanthosine, which adopts a syn conformation stabilized by an intramolecular hydrogen bond. nih.gov The isoguanine (B23775) base in this compound predominantly exists in the keto tautomeric form. nih.gov

A comparison of bond lengths reveals that the average N1-C2 bond distance in the isoguanine base of this compound (1.42 Å) is significantly longer than that found in the guanine (B1146940) base (1.375 Å). nih.gov This structural nuance, along with the observed flexibility of the ribose ring, suggests that the ribose moiety may not be directly involved in the binding of these nucleosides to adenosine (B11128) receptors. nih.gov

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Space Group | P2(1) |

| a | 10.573 (1) Å |

| b | 21.955 (2) Å |

| c | 14.360 (1) Å |

| β | 110.65 (1)° |

| R-factor | 0.047 |

| Data sourced from a study on N1-substituted uncommon purine (B94841) nucleosides. nih.gov |

Multidimensional NMR Spectroscopy for Dynamic Conformational Studies

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamic conformational landscape of molecules in solution. ipb.ptweizmann.ac.il While specific multidimensional NMR studies focusing exclusively on this compound are not widely reported in the provided search results, the principles of these techniques are broadly applicable to nucleoside analogs. core.ac.ukresearchgate.net Techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed information about proton-proton couplings, through-space proximities, and one-bond and multiple-bond correlations between protons and heteronuclei like carbon-13 and nitrogen-15. usask.ca

For a molecule like this compound, these experiments would be invaluable for:

Confirming the anti conformation observed in the crystal state by detecting NOEs between the H8 proton of the purine base and the H1' proton of the ribose sugar.

Characterizing the dynamic equilibrium of the different ribose puckers (C2'-endo, C3'-endo) in solution by analyzing the coupling constants between the ribose protons.

Assigning all proton and carbon signals in the molecule, which is crucial for a complete structural characterization in solution.

Investigating the conformational effects of the allyl group at the N1 position.

The inherent flexibility of this compound, as suggested by crystallography, makes multidimensional NMR a critical technique for understanding its behavior in a physiological context, where it is in a dynamic solution state. nih.govnih.govelifesciences.org

Advanced Mass Spectrometry Techniques (e.g., GC-MS, LC-MS/MS) for Characterization and Quantitation

Advanced mass spectrometry (MS) techniques, particularly when coupled with chromatographic separation methods like gas chromatography (GC) or liquid chromatography (LC), are indispensable for the characterization and quantification of nucleosides and their analogs. libretexts.orgneu.edu.trjeolusa.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful method for the sensitive detection and quantification of modified nucleosides in complex biological matrices. springernature.comnih.govshimadzu.commdpi.com

In the context of this compound, LC-MS/MS would be the method of choice for several reasons:

High Sensitivity and Specificity: LC-MS/MS allows for the detection of trace amounts of the compound and its metabolites. nih.gov The use of multiple reaction monitoring (MRM) enhances specificity by monitoring a specific precursor ion to product ion transition. mdpi.com

Structural Information: The fragmentation pattern (tandem mass spectrum) of the protonated molecule provides valuable structural information. For this compound, one would expect to observe a characteristic neutral loss of the ribose moiety (132 Da) and fragment ions corresponding to the protonated 1-allylisoguanine base. researchgate.net

Quantification: By using stable isotope-labeled internal standards, LC-MS/MS can provide accurate and precise quantification of this compound in various samples. springernature.comnih.gov

While GC-MS can also be used, it typically requires derivatization of the polar nucleoside to make it volatile enough for gas chromatography. LC-MS/MS, on the other hand, can directly analyze the polar compound in its native form.

Table 2: Expected Mass Spectrometric Fragments for this compound

| Ion | Description |

| [M+H]⁺ | Protonated molecular ion |

| [M+H - 132]⁺ | Protonated 1-allylisoguanine base |

| [Allyl-isoguanine+H]⁺ | Fragment corresponding to the base |

| This table is predictive and based on common fragmentation patterns of nucleosides. researchgate.net |

Circular Dichroism (CD) Spectroscopy for Chiral and Conformational Assessment

Circular Dichroism (CD) spectroscopy is a valuable technique for assessing the chiral and conformational properties of biomolecules, including nucleosides and nucleic acids. oup.comresearchgate.net The CD spectrum is sensitive to the secondary structure of macromolecules and the conformation around the glycosidic bond in nucleosides. rsc.orgpnas.org

For this compound, CD spectroscopy would be employed to:

Study conformational changes induced by changes in the environment, such as pH, temperature, or the presence of binding partners.

Compare the conformation of this compound to that of natural nucleosides like guanosine (B1672433) and adenosine. rsc.org

Typically, A-form RNA duplexes, which feature the anti conformation of the nucleosides, show a characteristic CD spectrum with a strong positive band around 260 nm and a negative band around 210 nm. plos.org While a specific CD spectrum for this compound is not available in the search results, it is expected that its CD spectrum would reflect the anti conformation observed in the crystal structure. nih.gov Any significant deviation from the typical spectra of anti-nucleosides could indicate unusual conformational properties in solution.

Computational Chemistry and Bioinformatics Tools for Predictive Modeling and Data Analysis

Computational chemistry and bioinformatics provide powerful tools for predictive modeling and data analysis in nucleoside research. nih.govoup.cominteresjournals.org These approaches complement experimental data by offering insights into molecular properties, interactions, and dynamic behavior that can be difficult to observe directly. nih.govnih.govosf.iojasss.org

In the study of this compound, computational methods could be applied to:

Model the conformational landscape: Molecular dynamics (MD) simulations can be used to explore the different conformations of this compound in solution, including the dynamics of the ribose pucker and the rotation around the glycosidic bond. nih.govelifesciences.orgnih.govmpg.de This would provide a more complete picture of the flexibility suggested by the X-ray crystal structure. nih.gov

Predict spectroscopic properties: Quantum mechanical calculations can be used to predict NMR chemical shifts and CD spectra for different conformations of this compound. Comparing these predictions with experimental data can help to validate the computational models and refine the conformational analysis.

Analyze intermolecular interactions: Docking and MD simulations can be used to model the interaction of this compound with its biological targets, such as adenosine receptors. nih.gov This can help to elucidate the structural basis of its biological activity.

Hirshfeld surface analysis: This computational tool can be used to visualize and quantify intermolecular interactions in the crystal lattice, providing further insight into the packing forces and hydrogen bonding networks. researchgate.net

Bioinformatics databases and tools, such as the Protein Data Bank (PDB) and sequence alignment tools like BLAST, are essential for comparing the structure of this compound and its potential protein targets with other known structures and sequences. berkeley.edu

Future Directions and Emerging Research Avenues for 1 Allylisoguanosine

Exploration of Undiscovered Conformational States and Their Biological Relevance

The biological activity of nucleoside analogs is intrinsically linked to their three-dimensional structure and conformational flexibility. For 1-Allylisoguanosine, the N1-substitution with an allyl group introduces significant conformational possibilities that dictate its interaction with biological macromolecules.

Future research should aim to explore the full spectrum of conformational states available to this compound in different environments, such as in solution and when bound to target proteins or nucleic acids. Computational techniques like molecular dynamics simulations can predict the energy landscapes of these conformations, identifying stable and transient sub-states. nih.govnih.gov Experimental methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, can then validate these models.

A key area of inquiry is the exploration of different tautomeric forms, such as the N1-H and N3-H tautomers, which have been shown to co-exist in crystals of related isoguanine (B23775) derivatives. researchgate.netresearchgate.net The equilibrium between these forms can dramatically alter the hydrogen bonding patterns, enabling this compound to potentially form non-canonical base pairs, such as wobble or reverse-wobble pairs, with other bases. tandfonline.comtandfonline.com Understanding these undiscovered conformational and tautomeric states is paramount, as they likely underpin the compound's biological specificity and potential off-target effects. nih.gov

| Analog | Glycosylic Bond Conformation | Sugar Pucker Type | Key Stabilizing Interaction | Reference |

|---|---|---|---|---|

| This compound | syn | Not specified | Intramolecular H-bond | bibliotekanauki.pl |

| 8-Ethynyl-2'-deoxyisoguanosine | syn | S-type (C2'-endo-C3'-exo twist) | Intramolecular H-bond from N3 to 5'-OH | researchgate.net |

Development of Novel Derivatization Strategies for Enhanced Specificity and Detection

To harness this compound for therapeutic or diagnostic purposes, it is crucial to develop strategies to modify its structure—a process known as derivatization. libretexts.org The primary goals of derivatization are to enhance binding specificity for a desired biological target and to introduce labels for sensitive detection and imaging. academicjournals.orgresearchgate.net

One promising strategy involves the introduction of "clickable" chemical groups, such as propargyl or ethynyl (B1212043) residues, onto the isoguanosine scaffold. nih.govnih.gov These groups allow for the covalent attachment of other molecules—like fluorescent dyes, affinity tags, or drug payloads—through highly efficient click chemistry reactions. nih.gov Research on related isoguanine nucleosides has shown that functionalization at specific positions, such as C7 or C8 of the purine (B94841) ring, is critical, as modifications can either stabilize or destabilize interactions with target molecules like DNA. researchgate.netnih.gov For instance, side chains at the 7-position of an 8-aza-7-deazaisoguanine analog were well-tolerated within a DNA duplex, whereas modifications at the 8-position of isoguanine were destabilizing. researchgate.net

Another key area is the attachment of fluorescent moieties to enable direct visualization. Pyrene-functionalized oligonucleotides, for example, have been explored as tools in diagnostics and nanotechnology. researchgate.net An isoguanosine analogue has been successfully converted into a strongly fluorescent compound, demonstrating the feasibility of this approach. rsc.org Such derivatization would allow researchers to track the uptake, distribution, and target engagement of this compound within living cells.

Furthermore, derivatization can be employed to improve detection sensitivity in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.com Reagents that introduce a permanent charge can enhance ionization efficiency, leading to lower detection limits. academicjournals.org

| Strategy | Reagent/Modification | Purpose | Reference Example |

|---|---|---|---|

| Click Chemistry Handle | Propargyl or Ethynyl group | Allows attachment of various functional molecules. | nih.gov, nih.gov |

| Fluorescent Labeling | Pyrene (B120774), Fluorescamine | Enables detection by fluorescence microscopy and spectroscopy. | researchgate.net, researchgate.net, researchgate.net |

| Enhanced MS Detection | Dansyl chloride, 4-(Dimethylamino)benzoyl chloride | Improves ionization efficiency for mass spectrometry. | sigmaaldrich.com |

| Specificity Modulation | Side chain at C7/C8 of purine core | Alters binding affinity and specificity to target molecules. | researchgate.net |

Integration of this compound into Synthetic Biology and Nanobiotechnology Constructs

The unique base-pairing properties of isoguanine make it a valuable component for the fields of synthetic biology and nanobiotechnology. imec-int.comnumberanalytics.com Synthetic biology aims to create new biological parts and systems, including the expansion of the genetic alphabet beyond the natural A-T and G-C pairs. imec-int.com The isoguanosine-isocytosine (isoG-isoC) pair is a leading candidate for a third, orthogonal base pair, as it does not interfere with the natural Watson-Crick system. researchgate.netresearchgate.net The incorporation of this compound into synthetic DNA or RNA could provide a unique chemical handle (the allyl group) for further functionalization of these synthetic genetic polymers.

In nanobiotechnology, which uses biological molecules to create nanoscale structures and devices, isoguanosine's properties are particularly compelling. researchgate.netcolumbia.edu Isoguanosine is known to self-assemble into higher-order structures, such as pentameric assemblies (pentaplexes), in the presence of certain cations. researchgate.netnsf.gov These self-assembling systems can serve as scaffolds for organizing other components, such as nanoparticles, into precise arrangements. researchgate.net The allyl group on this compound could be used to modulate these self-assembly processes or to link the resulting nanostructures to other materials.

Future research could focus on synthesizing oligonucleotides containing this compound and studying their ability to form stable duplexes, triplexes, or higher-order structures. nih.gov The development of DNA-based nanostructures, such as polyhedra or nanotubes, could incorporate this compound as a key functional node, leveraging the allyl group for post-assembly modification or for creating dynamic, responsive materials. openedition.orgnumberanalytics.com

Application of Advanced Imaging Techniques to Visualize Intracellular Dynamics

A significant challenge in drug development and molecular biology is understanding how a compound behaves within the complex environment of a living cell. Advanced imaging techniques offer a window into these intracellular dynamics. nih.govnih.gov While this compound itself is not fluorescent, the derivatization strategies discussed in section 9.2 are the key to enabling its visualization.

By attaching a fluorescent dye (a fluorophore) to this compound, researchers can use techniques like fluorescence microscopy to track its journey into and throughout the cell. nih.gov This would allow for the direct observation of its cellular uptake, localization to specific organelles (e.g., nucleus, mitochondria), and potential incorporation into cellular nucleic acids.

More advanced methods like Förster Resonance Energy Transfer (FRET) could be employed to study molecular interactions in real-time. researchgate.net For example, a fluorescently labeled this compound could be used as a donor fluorophore, while a potential protein target is labeled with an acceptor fluorophore. If the compound binds to the protein, the two fluorophores will come into close proximity, resulting in a detectable FRET signal. This would provide definitive evidence of target engagement inside a living cell. Single-molecule imaging could even track the movement and interactions of individual this compound molecules, providing unprecedented detail about their mechanism of action. nih.gov

Systems Biology Approaches to Elucidate Broader Cellular Network Perturbations

While it is crucial to identify the direct molecular target of a compound like this compound, its introduction into a cell can trigger a cascade of downstream effects, perturbing entire networks of genes, proteins, and metabolites. Systems biology offers a holistic approach to understanding these complex cellular responses. nih.govnumberanalytics.com It integrates large-scale "omics" datasets (e.g., transcriptomics, proteomics, metabolomics) with computational modeling to map the broader impact of a perturbation. egyankosh.ac.infrontiersin.org

A future research program could involve treating cultured cells with this compound and then applying a suite of omics technologies. For example:

Transcriptomics (RNA-seq) would reveal which genes are turned on or off in response to the compound.

Proteomics would identify changes in the levels and post-translational modifications of thousands of proteins.

Metabolomics would profile shifts in the concentrations of small-molecule metabolites, providing a snapshot of the cell's metabolic state.

This multi-omics data can then be integrated to construct and analyze biological networks, such as gene regulatory networks and protein-protein interaction networks. egyankosh.ac.innih.gov This approach could uncover entire pathways that are affected by this compound, revealing its mechanism of action on a systems level and potentially identifying unexpected off-target effects or novel therapeutic applications. frontiersin.org Such an approach moves beyond a one-drug, one-target paradigm to a more comprehensive understanding of how the compound perturbs the cellular system as a whole. nih.gov

Q & A

What are the established synthetic routes for 1-Allylisoguanosine, and how can their efficiencies be systematically compared?

Basic Research Focus

To evaluate synthetic efficiency, researchers should first document multi-step procedures (e.g., nucleoside alkylation or glycosylation), including reaction conditions (temperature, catalysts). Characterization via NMR, HPLC, and mass spectrometry validates structural integrity . Yield comparisons require statistical analysis (e.g., ANOVA for batch variations) and purity assessments using validated chromatographic methods. Efficiency metrics should include atom economy, reaction time, and scalability constraints .

What analytical techniques are critical for confirming the purity and stability of this compound under varying storage conditions?

Basic Research Focus

Stability studies demand accelerated degradation tests (e.g., exposure to heat, light, humidity) with periodic sampling. Analytical methods include:

- HPLC-UV/HRMS for quantifying degradation products.

- Thermogravimetric Analysis (TGA) to assess thermal stability.

- X-ray crystallography to monitor structural changes.

Documentation must adhere to ICH guidelines, with raw data appended for reproducibility .

How can researchers resolve contradictions in reported biological activities of this compound across in vitro and in vivo studies?

Advanced Research Focus

Discrepancies may arise from assay conditions (e.g., cell lines, dosage regimes) or compound purity. A systematic review should:

- Compare methodologies using PRISMA frameworks .

- Replicate key experiments under controlled variables (e.g., pH, solvent).

- Apply meta-analysis to identify confounding factors (e.g., pharmacokinetic variability) .

Data transparency, including raw spectra and assay protocols, is critical for validation .

What experimental designs are optimal for elucidating the mechanism of action of this compound in enzymatic assays?

Advanced Research Focus

Mechanistic studies require:

- Kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (K_i).

- Isothermal Titration Calorimetry (ITC) for binding affinity measurements.

- Molecular docking simulations (using tools like AutoDock) to predict target interactions.